N-(3,4-dimethylphenyl)methanesulfonamide
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Overview
Description
N-(3,4-dimethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.273 g/mol . This compound is part of a class of chemicals known as sulfonamides, which are characterized by the presence of a sulfonamide group attached to an aromatic ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)methanesulfonamide typically involves the reaction of 3,4-dimethylaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:
Reactants: 3,4-dimethylaniline and methanesulfonyl chloride.
Solvent: Pyridine.
Conditions: The reaction is carried out at room temperature.
Product: this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can undergo nitration and bromination reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Bromination: Bromine in glacial acetic acid containing hydrobromic acid.
Hydrolysis: Acidic or basic conditions.
Major Products:
Nitration: Nitro derivatives of this compound.
Bromination: Brominated derivatives.
Hydrolysis: 3,4-dimethylaniline and methanesulfonic acid.
Scientific Research Applications
N-(3,4-dimethylphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially affecting their function.
Comparison with Similar Compounds
- N-(4-methylphenyl)methanesulfonamide
- N-(2,4-dichlorophenyl)methanesulfonamide
- N-(4-anilinophenyl)methanesulfonamide
- N-(2-chloro-4-methylphenyl)methanesulfonamide
- N-(3-nitrophenyl)methanesulfonamide
Comparison: N-(3,4-dimethylphenyl)methanesulfonamide is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and interactions compared to other sulfonamides. For example, the presence of methyl groups can affect the compound’s electron density and steric hindrance, leading to different reactivity patterns in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)10-13(3,11)12/h4-6,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAQUEVPYMLSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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